molecular formula C23H29NO5 B2595380 1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1021218-46-1

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2595380
CAS RN: 1021218-46-1
M. Wt: 399.487
InChI Key: DLJDTWLGKBTGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
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Scientific Research Applications

Photophysical Investigation and Synthesis Applications

  • Photochemical Studies

    A study on the photochemistry of O-methylated α-carbonyl β-1 lignin model dimers, closely related to the compound of interest, explored its photochemical reactivity. This research demonstrated the compound's transformation under light exposure into several photoproducts, illustrating its potential application in understanding lignin degradation mechanisms and the development of photoresponsive materials (Castellan et al., 1990).

  • Synthesis of Anti-inflammatory Agents

    Research involving the synthesis of novel series of pyrazole chalcones, which are structurally related to the specified compound, highlighted its role in the development of anti-inflammatory, antioxidant, and antimicrobial agents. This application underscores the compound's utility in the synthesis of bioactive molecules and its potential in medicinal chemistry (Bandgar et al., 2009).

  • Electrochemical Synthesis

    The electrochemical oxidation of compounds structurally similar to the one has been studied, leading to the development of new synthesis methods for phenylpiperazine derivatives. This research points to the compound's application in electrochemical reactions, providing a green and efficient pathway for synthesizing complex organic molecules (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-15-6-4-5-11-24(15)14-18-19(25)9-8-17(23(18)27)20(26)12-16-7-10-21(28-2)22(13-16)29-3/h7-10,13,15,25,27H,4-6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJDTWLGKBTGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

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